molecular formula C15H17IN2O9 B12064317 1-betad-Triacetylribofuranosyl-5-iodouracil

1-betad-Triacetylribofuranosyl-5-iodouracil

Cat. No.: B12064317
M. Wt: 496.21 g/mol
InChI Key: WPIWKTDTMIYODW-UHFFFAOYSA-N
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Description

1-betad-Triacetylribofuranosyl-5-iodouracil is a nucleoside analog that incorporates a modified uracil base, specifically 5-iodouracil, attached to a ribofuranose sugar moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-betad-Triacetylribofuranosyl-5-iodouracil typically involves the following steps:

    Protection of Ribose: The ribose sugar is first protected by acetylation to form triacetylribose.

    Formation of the Nucleoside: The protected ribose is then coupled with 5-iodouracil under glycosylation conditions. This step often involves the use of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the formation of the glycosidic bond.

    Deprotection: The final step involves the removal of the acetyl protecting groups to yield the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-betad-Triacetylribofuranosyl-5-iodouracil undergoes several types of chemical reactions:

    Substitution Reactions: The iodine atom at the 5-position of the uracil ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the uracil ring, to form different oxidation states and derivatives.

    Photocrosslinking: The 5-iodouracil moiety can participate in photocrosslinking reactions, which are useful in studying nucleic acid-protein interactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reaction conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) and mild heating.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Photocrosslinking: Ultraviolet (UV) light sources, such as helium-cadmium lasers, are used to induce photocrosslinking.

Major Products

    Substitution Products: Various substituted uracil derivatives depending on the nucleophile used.

    Oxidation and Reduction Products: Different oxidation states of the uracil ring.

    Photocrosslinked Products: Crosslinked nucleic acid-protein complexes.

Scientific Research Applications

1-betad-Triacetylribofuranosyl-5-iodouracil has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Employed in the study of nucleic acid interactions, particularly in the context of DNA and RNA research.

    Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to interfere with nucleic acid metabolism.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-betad-Triacetylribofuranosyl-5-iodouracil involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The iodine atom at the 5-position of the uracil ring enhances its ability to participate in photocrosslinking reactions, making it useful for studying nucleic acid-protein interactions. Additionally, its structural similarity to natural nucleosides allows it to be incorporated into DNA and RNA, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

1-betad-Triacetylribofuranosyl-5-iodouracil can be compared with other halogenated nucleosides, such as:

    5-Bromouracil: Similar in structure but with a bromine atom instead of iodine. It is also used in nucleic acid research but has different reactivity and photochemical properties.

    5-Fluorouracil: A well-known anticancer drug that incorporates a fluorine atom. It is used in chemotherapy due to its ability to inhibit thymidylate synthase.

    5-Chlorouracil: Another halogenated uracil derivative with distinct chemical properties and applications.

The uniqueness of this compound lies in its iodine atom, which provides unique photochemical properties and reactivity compared to other halogenated nucleosides.

Biological Activity

1-beta-D-Triacetylribofuranosyl-5-iodouracil, commonly referred to as 5-Iodouridine, is a nucleoside analog known for its significant biological activities, particularly in antiviral and antitumor applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-Iodouridine is characterized by its molecular formula C9H11IN2O6C_9H_{11}IN_2O_6 and a molecular weight of 382.1 g/mol. The iodine substitution at the 5-position of the uracil ring enhances its biological activity compared to non-iodinated analogs.

The primary mechanism of action for 5-Iodouridine involves its incorporation into viral DNA in place of thymidine. This substitution disrupts normal DNA synthesis by inhibiting thymidylate phosphorylase and viral DNA polymerases, leading to the termination of viral replication processes .

Biochemical Pathways:

  • DNA Synthesis Inhibition: By mimicking thymidine, it competes effectively during DNA synthesis.
  • Viral Targeting: Particularly effective against herpes simplex virus type 1 (HSV-1), it interferes with the virus's ability to replicate and infect host cells .

Biological Activities

The biological activities of 5-Iodouridine can be categorized into several key areas:

Antiviral Activity

5-Iodouridine exhibits potent antiviral properties, especially against:

  • Herpes Simplex Virus (HSV): It has shown significant inhibitory effects on HSV replication.
  • Retroviruses: Studies indicate that derivatives of this compound demonstrate efficacy against HIV-1 and other retroviruses .

Antitumor Activity

Research has demonstrated that 5-Iodouridine can accumulate in tumor tissues, making it a candidate for targeted cancer therapies. Its ability to inhibit DNA synthesis in rapidly dividing cancer cells contributes to its antitumor effects .

Study on Antiviral Efficacy

A study published in Antiviral Research highlighted the effectiveness of 5-Iodouridine derivatives in inhibiting HIV-1 replication. The results indicated that modifications at the 5-position significantly influenced antiviral potency, with iodinated compounds showing superior activity compared to their brominated counterparts .

Tumor Targeting Research

In vivo studies using radiolabeled 5-Iododeoxyuridine demonstrated its accumulation in tumor tissues in animal models. This property was leveraged for imaging and therapeutic purposes, showcasing its potential as a radiopharmaceutical agent for cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanismReference
AntiviralHSV-1Inhibition of DNA synthesis
AntiviralHIV-1Thymidine analog interference
AntitumorVarious cancer cellsDNA synthesis inhibition

Properties

Molecular Formula

C15H17IN2O9

Molecular Weight

496.21 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate

InChI

InChI=1S/C15H17IN2O9/c1-6(19)24-5-10-11(25-7(2)20)12(26-8(3)21)14(27-10)18-4-9(16)13(22)17-15(18)23/h4,10-12,14H,5H2,1-3H3,(H,17,22,23)

InChI Key

WPIWKTDTMIYODW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)I)OC(=O)C)OC(=O)C

Origin of Product

United States

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